4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
The compound 4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine is a nitrogen-rich tricyclic aromatic system featuring a fused heterocyclic core. Its structure includes a central tetraazatricyclo framework with methyl and isopropylphenyl substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4,11,13-trimethyl-N-(4-propan-2-ylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-12(2)16-6-8-17(9-7-16)24-18-11-15(5)23-21-19-13(3)10-14(4)22-20(19)25-26(18)21/h6-12,24H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZCHAZLBRUXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Similarity
The compound’s tricyclic core distinguishes it from simpler bicyclic systems (e.g., triazolo[1,5-a]pyrimidines in ). Key structural analogs include:
- 5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (13) (): Shares a triazolopyrimidine core but lacks the tricyclic framework and methyl/isopropyl groups.
- 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): Features a hexaazatricyclo system with methoxyphenyl substituents but differs in ring size and substitution patterns.
Structural Similarity Analysis :
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to triazolopyrimidines due to shared nitrogen-rich heterocycles but lower similarity (~0.4–0.5) to oxazepines () or spiro compounds ().
Physicochemical Properties
While experimental data for the target compound is unavailable, predictions based on analogs suggest:
- Solubility : Lower than triazolopyrimidines () due to increased hydrophobicity from methyl/isopropyl groups.
- Thermal Stability : Likely higher than spiro compounds () due to rigid tricyclic framework.
Key Research Findings
- Limitations : Synthetic complexity (e.g., regioselectivity in tricyclic systems) may hinder large-scale production compared to triazolopyrimidines .
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